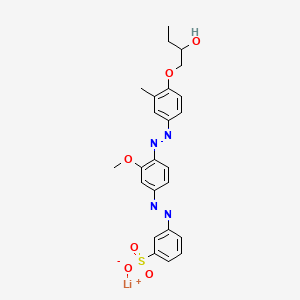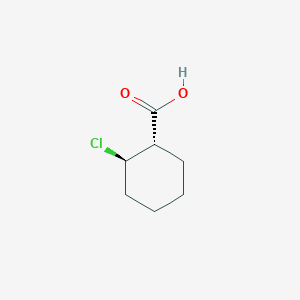
4-(2-Chlorophenyl)-1,2-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenyl)isothiazole is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry and organic synthesis. The presence of a chlorophenyl group attached to the isothiazole ring enhances its chemical reactivity and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chlorophenyl)isothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with thioamide under acidic conditions, leading to the formation of the isothiazole ring. Another approach involves the use of 2-chlorobenzoyl chloride and thiosemicarbazide, followed by cyclization under basic conditions.
Industrial Production Methods: Industrial production of 4-(2-chlorophenyl)isothiazole often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 4-(2-Chlorophenyl)isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom or the isothiazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions often conducted under reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted isothiazoles depending on the reagents used
科学研究应用
4-(2-Chlorophenyl)isothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals, dyes, and polymers due to its unique chemical properties.
作用机制
The mechanism of action of 4-(2-chlorophenyl)isothiazole involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, leading to the modulation of signal transduction pathways. The presence of the chlorophenyl group enhances its ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
4-(2-Chlorophenyl)isothiazole can be compared with other similar compounds, such as:
4-Phenylisothiazole: Lacks the chlorine atom, resulting in different reactivity and biological activity.
4-(2-Bromophenyl)isothiazole:
4-(2-Methylphenyl)isothiazole: The methyl group affects the compound’s steric and electronic properties, influencing its reactivity and biological activity.
Uniqueness: The presence of the 2-chlorophenyl group in 4-(2-chlorophenyl)isothiazole imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets highlights its versatility and potential for further research and development.
属性
分子式 |
C9H6ClNS |
|---|---|
分子量 |
195.67 g/mol |
IUPAC 名称 |
4-(2-chlorophenyl)-1,2-thiazole |
InChI |
InChI=1S/C9H6ClNS/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H |
InChI 键 |
GVKUPNHMNWNSSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CSN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)
![4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B13755971.png)
